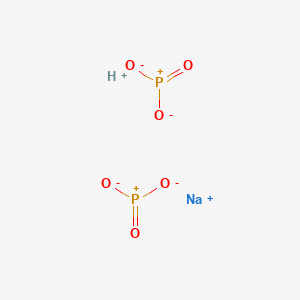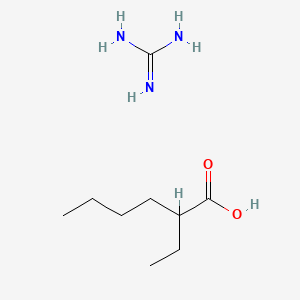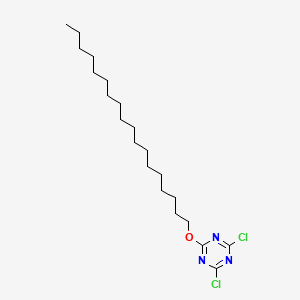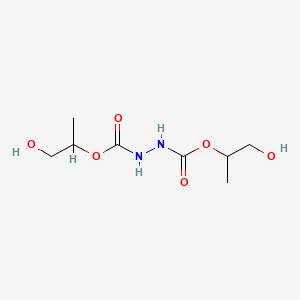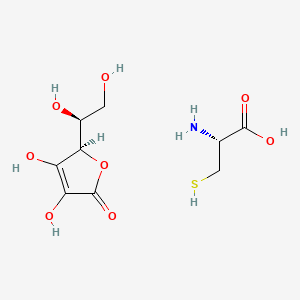
L-Cysteine L-ascorbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine L-ascorbate is a compound formed by the combination of L-cysteine, a sulfur-containing amino acid, and L-ascorbic acid, commonly known as vitamin C. This compound leverages the unique properties of both L-cysteine and L-ascorbic acid, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Cysteine L-ascorbate can be synthesized through a reaction between L-cysteine and L-ascorbic acid under controlled conditions. The reaction typically involves dissolving both compounds in a suitable solvent, such as water or ethanol, and allowing them to react at a specific temperature and pH. The reaction may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of L-cysteine often involves the hydrolysis of proteins, such as keratin from animal hair or feathers, using hydrochloric acid. This method, however, has environmental drawbacks due to the use of large amounts of acid and the generation of unpleasant odors and wastewater . Biotechnological approaches, such as fermentation using genetically engineered microorganisms, are being explored as more sustainable alternatives .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine L-ascorbate undergoes various chemical reactions, including:
Oxidation: L-ascorbic acid can be oxidized to dehydroascorbic acid, while L-cysteine can be oxidized to cystine.
Reduction: L-ascorbic acid acts as a reducing agent, reducing metal ions such as Fe(III) to Fe(II).
Substitution: L-cysteine can participate in substitution reactions, forming disulfide bonds with other thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: L-ascorbic acid itself is a common reducing agent.
Substitution: Thiol-specific reagents, such as iodoacetamide, are used for substitution reactions involving L-cysteine.
Major Products
Oxidation: Dehydroascorbic acid and cystine.
Reduction: Reduced metal ions and other reduced compounds.
Substitution: Disulfide-linked compounds.
Aplicaciones Científicas De Investigación
L-Cysteine L-ascorbate has a wide range of applications in scientific research:
Mecanismo De Acción
L-Cysteine L-ascorbate exerts its effects through several mechanisms:
Antioxidant Activity: L-ascorbic acid scavenges reactive oxygen species, protecting cells from oxidative damage.
Redox Reactions: L-cysteine participates in redox reactions, maintaining cellular redox balance and supporting enzymatic functions.
Collagen Synthesis: L-ascorbic acid is essential for the hydroxylation of proline and lysine residues in collagen, promoting collagen stability and wound healing.
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteine: A sulfur-containing amino acid with antioxidant properties.
L-Ascorbic Acid: A potent antioxidant and cofactor for various enzymatic reactions.
N-Acetylcysteine: A derivative of L-cysteine used as a mucolytic agent and antioxidant.
Uniqueness
L-Cysteine L-ascorbate combines the properties of both L-cysteine and L-ascorbic acid, offering enhanced antioxidant activity and redox potential compared to the individual compounds. This unique combination makes it particularly valuable in applications requiring both antioxidant protection and redox regulation.
Propiedades
Número CAS |
94313-97-0 |
|---|---|
Fórmula molecular |
C9H15NO8S |
Peso molecular |
297.28 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6.C3H7NO2S/c7-1-2(8)5-3(9)4(10)6(11)12-5;4-2(1-7)3(5)6/h2,5,7-10H,1H2;2,7H,1,4H2,(H,5,6)/t2-,5+;2-/m00/s1 |
Clave InChI |
HJOVGSYHDSFKNN-CACBPORGSA-N |
SMILES isomérico |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@@H](C(=O)O)N)S |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


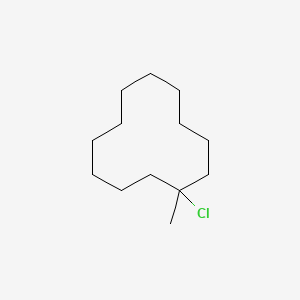

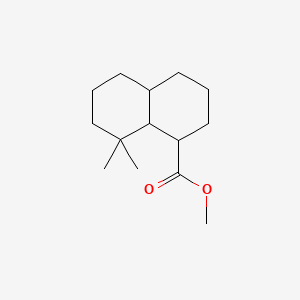
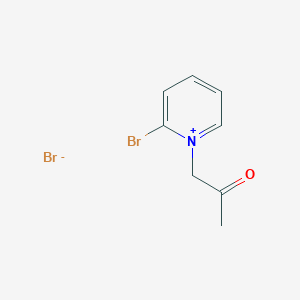
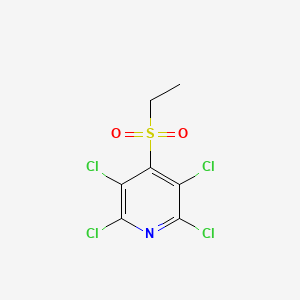
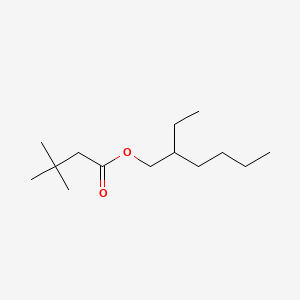

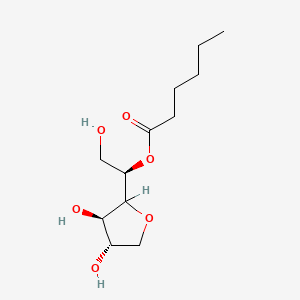
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
